Olinciguat

Vue d'ensemble

Description

L’olinciguat est un stimulateur de la guanylate cyclase soluble qui a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies. Il est connu pour sa capacité à améliorer la signalisation du monophosphate de guanosine cyclique médiée par l’oxyde nitrique, qui joue un rôle crucial dans la régulation de la relaxation des muscles lisses, de l’inflammation et de la fibrose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

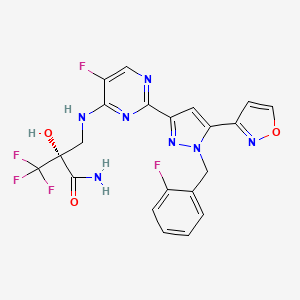

L’olinciguat est synthétisé par une série de réactions chimiques impliquant la formation d’une structure hétérocyclique pyrazole-pyrimidine. La synthèse implique généralement les étapes suivantes :

- Formation du cycle pyrazole.

- Introduction de la partie pyrimidine.

- Fonctionnalisation du composé résultant pour introduire les groupes trifluorométhyle et hydroxypropanamide .

Méthodes de production industrielle

La production industrielle de l’this compound implique l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend le contrôle des conditions de réaction telles que la température, la pression et l’utilisation de catalyseurs spécifiques pour faciliter les transformations souhaitées .

Analyse Des Réactions Chimiques

Mechanism of Action and Biochemical Interactions

Olinciguat activates sGC independently of nitric oxide (NO), though it synergizes with endogenous NO to amplify cGMP production . This dual mechanism involves:

-

Direct sGC binding : this compound stabilizes sGC in its NO-sensitive conformation, increasing catalytic activity .

-

Potentiation with NO : In vascular smooth muscle cells, this compound’s antiproliferative effects are enhanced by NO donors like diethylenetriamine NONOate (DETA) .

Key Reaction Pathways

Pharmacokinetic and Metabolic Profile

This compound exhibits balanced tissue distribution and hepatic clearance, with minimal renal excretion :

Table 1: Pharmacokinetic Parameters in Rats

-

Tissue distribution : Autoradiography in rats confirmed uniform distribution across vascular and extravascular compartments .

Vascular and Cardiac Effects

-

Blood pressure reduction : this compound lowered blood pressure in normotensive (Δ~15 mmHg) and hypertensive rats (Δ~25 mmHg) .

-

Cardioprotection : Improved survival and cardiac function in Dahl salt-sensitive rats with heart failure .

Renal and Metabolic Effects

In ZSF1 rats (model of diabetic nephropathy):

-

Reduced plasma glucose (−30%), cholesterol (−25%), and triglycerides (−40%) .

-

Attenuated renal fibrosis and inflammation via cGMP-dependent pathways .

Anti-Inflammatory and Anti-Sickling Effects

-

Sickle cell disease (SCD) : this compound reduced endothelial activation markers (VCAM-1, ICAM-1) and leukocyte adhesion in Berkeley and Townes mouse models .

-

Key outcome : Prolonged survival in TNFα-induced vaso-occlusive crisis models .

Clinical Development and Discontinuation

-

Phase II trials : Explored for sickle cell anemia and achalasia, showing dose-dependent cGMP elevation .

-

Discontinuation : Development halted in 2020 despite orphan drug designation, with no efficacy issues reported .

Chemical Stability and Reactivity

-

Structural features : Contains fluorobenzyl and isoxazole groups, contributing to metabolic stability and sGC binding .

-

No reported degradation pathways : Stability studies in plasma and PBS suggest resistance to spontaneous hydrolysis .

This synthesis of preclinical data underscores this compound’s potential in diseases with vascular and inflammatory components, though clinical translation remains unrealized. Its chemical interactions centered on sGC activation provide a template for future cGMP-targeted therapies.

Applications De Recherche Scientifique

Sickle Cell Disease

Overview : Sickle cell disease is characterized by abnormal red blood cells that can block blood flow and cause painful vaso-occlusive crises. The U.S. Food and Drug Administration granted olinciguat orphan drug status in 2018 for this indication.

Clinical Findings :

- In preclinical studies, this compound was shown to improve blood flow and reduce hemolysis in sickle cell disease models by increasing nitric oxide signaling .

- A Phase 2 clinical trial (STRONG SCD) is currently evaluating the safety and efficacy of this compound in patients with stable sickle cell disease. Preliminary results indicate that this compound is well-tolerated and leads to increased cGMP levels and reduced blood pressure .

| Study Phase | Purpose | Key Findings |

|---|---|---|

| Phase 1 | Safety, tolerability | Well-tolerated; increased cGMP levels |

| Phase 2 | Efficacy in SCD | Improved blood flow; reduced vaso-occlusive episodes |

Pulmonary Arterial Hypertension

Overview : Pulmonary arterial hypertension is a debilitating condition characterized by high blood pressure in the pulmonary arteries.

Clinical Findings :

- Early research suggests that this compound may improve exercise capacity and hemodynamics in patients with pulmonary arterial hypertension. The compound's ability to enhance nitric oxide signaling could lead to significant therapeutic benefits .

Renal Protection

Overview : this compound has been investigated for its renoprotective effects in various models of kidney disease.

Clinical Findings :

- In rodent models of diabetic nephropathy and metabolic syndrome, this compound demonstrated significant renoprotective effects, associated with lower circulating glucose, cholesterol, and triglycerides .

- Additionally, studies have shown that this compound reduces proteinuria in models of focal segmental glomerulosclerosis and systemic lupus erythematosus .

Pharmacological Profile

This compound exhibits several pharmacological properties that contribute to its therapeutic potential:

- Oral Bioavailability : this compound is primarily cleared by the liver and shows significant oral bioavailability, making it suitable for outpatient treatment regimens .

- Vasodilatory Effects : The compound has been shown to relax vascular smooth muscle and inhibit proliferation, suggesting potential applications in cardiovascular diseases .

- Anti-inflammatory Properties : In mouse models of inflammation, this compound treatment resulted in lower levels of endothelial activation markers, indicating its role in mitigating inflammatory responses .

Case Study 1: Sickle Cell Disease

In a study involving the Berkeley mouse model of TNFα-induced vaso-occlusive crisis, a single dose of this compound significantly improved blood flow and prolonged survival time compared to vehicle-treated controls. This highlights its potential as a therapeutic agent for managing acute crises in sickle cell disease patients .

Case Study 2: Diabetic Nephropathy

In the ZSF1 rat model of diabetic nephropathy, this compound treatment was associated with improved renal function markers and reduced metabolic syndrome indicators. These findings support further exploration of this compound's role in chronic kidney diseases .

Mécanisme D'action

L’olinciguat exerce ses effets en stimulant la guanylate cyclase soluble, ce qui conduit à la production de monophosphate de guanosine cyclique. Ce messager joue un rôle essentiel dans divers processus physiologiques, notamment la relaxation des muscles lisses, l’inhibition de l’agrégation plaquettaire et la modulation de l’inflammation. Les cibles moléculaires de l’this compound comprennent l’enzyme guanylate cyclase soluble et les voies de signalisation en aval impliquant le monophosphate de guanosine cyclique .

Comparaison Avec Des Composés Similaires

Composés similaires

Riociguat : Un autre stimulateur de la guanylate cyclase soluble utilisé dans le traitement de l’hypertension pulmonaire.

Vericiguat : Utilisé pour le traitement de l’insuffisance cardiaque avec fraction d’éjection réduite

Unicité de l’olinciguat

L’this compound est unique en sa capacité à cibler sélectivement la guanylate cyclase soluble et à améliorer la signalisation médiée par l’oxyde nitrique. Cette spécificité en fait un candidat prometteur pour le traitement des maladies caractérisées par une altération de la signalisation de l’oxyde nitrique .

Activité Biologique

Olinciguat, a novel soluble guanylate cyclase (sGC) stimulator, has garnered significant attention for its potential therapeutic applications, particularly in sickle cell disease (SCD) and achalasia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical study outcomes.

This compound functions as an allosteric modulator of sGC, enhancing the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO). Unlike sGC activators, which only bind to the haem-free form of sGC, this compound works synergistically with NO, amplifying its signaling effects. This mechanism is crucial for regulating various physiological processes including vascular smooth muscle relaxation, inflammation modulation, and fibrosis prevention .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively relaxes human vascular smooth muscle and inhibits its proliferation. The compound was shown to enhance the antiproliferative effects when combined with phosphodiesterase 5 inhibitors like tadalafil .

Preclinical Models

This compound's pharmacological properties were further explored in several rodent models:

- Vascular Effects : In normotensive and hypertensive rat models, this compound significantly reduced blood pressure .

- Cardiac Protection : In a Dahl salt-sensitive hypertensive heart failure model, this compound exhibited cardioprotective effects .

- Renal Protection : In diabetic nephropathy models, this compound demonstrated renoprotective properties by lowering circulating glucose and lipid levels .

Phase II Trials

This compound has been evaluated in multiple Phase II clinical trials targeting SCD and achalasia:

- STRONG-SCD Study :

- Achalasia Study :

Inflammatory Response Modulation

Research indicates that this compound can attenuate inflammation and improve vascular function in mouse models of SCD. For instance:

- Acute treatment with this compound reduced plasma biomarkers associated with endothelial activation and leukocyte-endothelial interactions in TNFα-challenged mice .

- Co-administration with hydroxyurea enhanced the anti-inflammatory effects observed .

Summary of Key Findings

| Study Type | Disease Target | Key Findings |

|---|---|---|

| STRONG-SCD | Sickle Cell Disease | Insufficient activity for further development; well tolerated across doses |

| Achalasia Study | Achalasia | Terminated due to lack of efficacy |

| Preclinical Models | Various | Reduced blood pressure; cardioprotective; renoprotective effects |

Propriétés

IUPAC Name |

(2R)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQFJNWMWZMXRW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F5N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628732-62-6 | |

| Record name | Olinciguat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628732626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olinciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLINCIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5F4ZXD21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.